![molecular formula C19H22ClN3O2S2 B2861683 6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216540-69-0](/img/structure/B2861683.png)
6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole moiety and a piperazine ring substituted with a tosyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that benzothiazole derivatives often exhibit antimicrobial , anticancer , and neuroprotective properties.
- Antimicrobial Activity : Compounds in the benzothiazole class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
- Anticancer Activity : Benzothiazoles have been implicated in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Studies suggest that structural modifications can significantly enhance their cytotoxicity against different cancer cell lines, including melanoma and prostate cancer .
- Neuroprotective Effects : Some derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro assays have demonstrated that certain benzothiazole derivatives possess substantial AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Evaluation
A study synthesized several benzothiazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that modifications to the benzothiazole structure could enhance activity levels significantly. For instance, compounds with nitro or methoxy substitutions showed improved inhibition zones compared to their unsubstituted counterparts .
Anticancer Activity Assessment
A series of benzothiazole derivatives were screened for antiproliferative activity using the NCI-60 human tumor cell line screen. Notably, one compound demonstrated an IC50 value in the low nanomolar range against prostate cancer cells, indicating potent anticancer properties. The mechanism was primarily linked to the inhibition of tubulin polymerization .
Neuroprotective Potential
Research on AChE inhibitors has highlighted the efficacy of certain benzothiazoles in enhancing cognitive function by preventing acetylcholine breakdown. One such compound exhibited an IC50 value of 2.7 µM, marking it as a promising candidate for further development in Alzheimer's therapy .
Data Tables
Biological Activity | Compound | IC50 Value (µM) | Target |
---|---|---|---|
Antibacterial | GG4 | 5.0 | E. coli |
Anticancer | ATCAA-1 | 0.7 | Prostate Cancer |
AChE Inhibition | 3i | 2.7 | Acetylcholinesterase |
Properties
IUPAC Name |
6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-14-3-6-16(7-4-14)26(23,24)22-11-9-21(10-12-22)19-20-17-8-5-15(2)13-18(17)25-19;/h3-8,13H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIKCRKGSBLIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.